(S)-2-Hydroxy-3-methylbutanoic acid (S)-2-Hydroxy-3-methylbutanoic acid (S)-2-hydroxy-3-methylbutyric acid is the S-enantiomer of 2-hydroxy-3-methylbutyric acid. It is used as a chiral building block for peptide synthesis. It has a role as a chiral reagent and a human metabolite. It is a conjugate acid of a (S)-2-hydroxy-3-methylbutyrate. It is an enantiomer of a (R)-2-hydroxy-3-methylbutyric acid.
Brand Name: Vulcanchem
CAS No.: 17407-55-5
VCID: VC21544302
InChI: InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1
SMILES: Array
Molecular Formula: C5H10O3
Molecular Weight: 118.13 g/mol

(S)-2-Hydroxy-3-methylbutanoic acid

CAS No.: 17407-55-5

Cat. No.: VC21544302

Molecular Formula: C5H10O3

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Hydroxy-3-methylbutanoic acid - 17407-55-5

Specification

CAS No. 17407-55-5
Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
IUPAC Name (2S)-2-hydroxy-3-methylbutanoic acid
Standard InChI InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1
Standard InChI Key NGEWQZIDQIYUNV-BYPYZUCNSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)O
Canonical SMILES CC(C)C(C(=O)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

(S)-2-Hydroxy-3-methylbutanoic acid has the molecular formula C₅H₁₀O₃, with a molecular weight of approximately 118.13 g/mol . The structure features a carboxylic acid group, a hydroxyl group at the C-2 position with S configuration, and a branched methyl group at C-3. This arrangement creates a stereogenic center at C-2, leading to optical activity.

Physical and Chemical Properties

The compound is characterized by several key identifiers and properties:

PropertyValue
CAS Number17407-55-5
IUPAC Name(2S)-2-hydroxy-3-methylbutanoic acid
Molecular FormulaC₅H₁₀O₃
Molecular Weight118.13 g/mol
InChIKeyNGEWQZIDQIYUNV-BYPYZUCNSA-M (conjugate base)
Conjugate Base(S)-2-hydroxy-3-methylbutyrate

The compound has a chiral center at the C-2 position, making it optically active. At physiological pH, it exists predominantly as its conjugate base form, (S)-2-hydroxy-3-methylbutyrate (C₅H₉O₃⁻), formed by the loss of a proton from the carboxyl group . This property influences its behavior in biological systems and its interactions with enzymes and receptors.

Biological Significance

Metabolic Role

(S)-2-Hydroxy-3-methylbutanoic acid plays a significant role as a human metabolite, participating in various biochemical pathways . Its presence in biological systems suggests involvement in normal metabolic processes. The compound has been identified as having a role in human metabolism, though the specific pathways and regulatory mechanisms require further investigation.

Research has indicated potential connections between this compound and glucose metabolism, as suggested by studies involving Lactobacillus paracasei BD5115-derived 2-hydroxy-3-methylbutyric acid . These studies suggest a possible role in ameliorating hyperglycemia in high-fat diet conditions, indicating potential metabolic regulatory functions.

Stereochemical Importance

The stereochemistry of (S)-2-hydroxy-3-methylbutanoic acid is crucial for its biological activity. As the S-enantiomer, it possesses specific spatial arrangements that determine its interactions with enzymes and receptors in biological systems. This stereochemical specificity often dictates the compound's effectiveness in various biochemical processes and potential therapeutic applications.

Research Findings

Oxidation Studies

Significant research has been conducted on the oxidation behavior of 2-hydroxy-3-methylbutanoic acid, providing insights into its reactivity and potential applications. One notable study investigated the oxidation of this compound by chromium(VI) in perchloric acid . The research revealed that the oxidation follows a specific rate law:

−d[CrVI]/dt = (k₀+kₘh₀) [S] [HCrO₄⁻]

where [S] represents 2-hydroxy-3-methylbutanoic acid, k₀ = 0.0359 M⁻¹ s⁻¹, and kₘ = 0.0183 M⁻² s⁻¹ .

This oxidation process leads to the formation of 2-methylpropanoic acid and carbon dioxide through C-C cleavage when a 10-fold or higher excess of acid over chromium(VI) is used . The reaction proceeds through a 1:1 acid/chromium(VI) complex, which decomposes via a three-electron step to yield the products. The study also observed that chromium(V), formed in subsequent steps, decays at least four times faster than chromium(VI) .

Reaction Mechanisms

Detailed investigation of the oxidation mechanism revealed that under specific conditions, 2-hydroxy-3-methylbutanoic acid shows a clear preference for C-C cleavage through a three-electron step involving only one molecule of substrate . This differs from the oxidation mechanism of related compounds like lactic acid, which is oxidized by chromium(VI) to α-keto acid via a two-electron step involving one or two substrate molecules.

The stoichiometry for the total oxidation of 2-hydroxy-3-methylbutanoic acid by chromium(VI) was determined to be:

(CH₃)₂CHCH(OH)COOH + 2Cr⁶⁺ → 2CO₂ + (CH₃)₂CO + 2Cr³⁺

When an excess of organic substrate is present, the reaction results in a mixture of 2-methylpropanoic acid and unreacted 2-hydroxy-3-methylbutanoic acid, along with carbon dioxide .

Gene Expression Regulation

Recent studies have suggested that 2-hydroxy-3-methylbutyric acid may have regulatory effects on gene expression. Research involving Lactobacillus paracasei BD5115-derived 2-hydroxy-3-methylbutyric acid indicated that this compound can regulate MYC gene expression mediated by MAFF/MBP1 interaction . Additionally, it demonstrated potential in ameliorating hyperglycemia induced by high-fat diets in experimental animal models, suggesting metabolic regulatory functions that could have therapeutic implications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator